Benzenediazonium, 4-methyl-, chloride
Description
Benzenediazonium, 4-methyl-, chloride (C₇H₇ClN₂), also known as 4-methylbenzenediazonium chloride, is a diazonium salt featuring a methyl group (-CH₃) at the para position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in the production of azo dyes, pharmaceuticals, and fine chemicals via coupling or substitution reactions . The methyl substituent modulates the compound’s electronic and steric properties, influencing its stability and reactivity compared to unsubstituted benzenediazonium chloride or derivatives with other functional groups.
Properties
CAS No. |
2028-84-4 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.6 g/mol |
IUPAC Name |
4-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
ITDKGJIKBWSABM-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[N+]#N.[Cl-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N.[Cl-] |
Synonyms |
4-methylbenzenediazonium 4-methylbenzenediazonium chloride 4-methylbenzenediazonium sulfate (1:1) salt 4-methylbenzenediazonium sulfate (2:1) salt 4-methylbenzenediazonium tetrafluoroborate salt 4-methylbenzenediazonium triiodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
Benzenediazonium Chloride (Parent Compound)
- Molecular Formula : C₆H₅ClN₂
- Stability : Stable at 0–5°C but decomposes upon warming, releasing nitrogen gas. Soluble in water but sensitive to hydrolysis .
- Reactivity: Undergoes Sandmeyer reactions (e.g., with CuCl/HCl to form chlorobenzene) and coupling reactions with aromatic amines or phenols .
4-Methylbenzenediazonium Chloride
- Molecular Formula : C₇H₇ClN₂
- Stability : The electron-donating methyl group enhances stability slightly compared to the parent compound by inductive effects, though it remains less stable than salts with stronger electron-donating groups (e.g., -OCH₃ or -N(CH₃)₂) .
- Reactivity : Participates in azo coupling reactions, as demonstrated in the synthesis of thiazolo[4,5-d]thiazole derivatives. The methyl group directs electrophilic substitution to the ortho and para positions of coupling partners .
4-Methoxybenzenediazonium Chloride
- Molecular Formula : C₇H₇ClN₂O
- Stability : The methoxy group (-OCH₃) provides resonance stabilization, significantly enhancing stability compared to the methyl derivative. This allows for broader synthetic utility under milder conditions .
- Reactivity : Electron-rich due to resonance donation, facilitating coupling reactions with electron-deficient aromatics. Used in synthesizing azo dyes and pharmaceutical intermediates .
4-Chlorobenzenediazonium Chloride
- Molecular Formula : C₆H₄Cl₂N₂
- Stability : The electron-withdrawing chloro group (-Cl) reduces stability by destabilizing the diazonium ion. Requires stricter low-temperature handling .
- Reactivity : Primarily used in electrophilic substitutions where the -Cl directs meta substitution. Exhibits lower inhibitory activity in enzymatic studies compared to methyl or methoxy derivatives .
Comparative Data Table
Positional and Steric Effects
- Substituent Position : In benzenediazonium salts, substituent position critically impacts reactivity. For example, adding a second methyl group at the ortho or meta positions (e.g., 2-methyl or 3-methyl derivatives) can enhance inhibitory activity in enzymatic systems, as seen in thiazolo[4,5-d]thiazole synthesis .
- Steric Hindrance: Bulky substituents (e.g., -N(CH₃)₂ in 4-(dimethylamino)benzenediazonium chloride) reduce coupling efficiency but improve stability, whereas smaller groups like -CH₃ balance reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
